molecular formula C12H20N6O7 B609871 (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid CAS No. 1673534-76-3

(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid

Numéro de catalogue: B609871
Numéro CAS: 1673534-76-3
Poids moléculaire: 360.32 g/mol
Clé InChI: HFOBENSCBRZVSP-LKXGYXEUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid is a stereochemically complex molecule featuring a 1,2,4-oxadiazole ring, a β-hydroxybutanoic acid backbone, and multiple amino and hydroxy substituents. The oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity, may enhance its bioavailability compared to ester-containing analogs .

Méthodes De Préparation

Synthetic Strategies and Retrosynthetic Analysis

The compound’s structure can be deconstructed into three primary components:

  • The (1R)-1-amino-2-hydroxyethyl-substituted 1,2,4-oxadiazole ring

  • The (1S)-3-amino-3-oxopropyl carbamoyl backbone

  • The (2S,3R)-3-hydroxybutanoic acid segment

Retrosynthetic analysis suggests two dominant strategies:

  • Convergent synthesis : Independent preparation of the oxadiazole and amino acid segments followed by coupling.

  • Linear synthesis : Sequential assembly starting from a central oxadiazole core, with iterative functionalization .

Comparative studies indicate that the convergent approach improves yields (≈15–20% higher) by minimizing side reactions during late-stage functionalization. However, it requires stringent stereochemical control during fragment coupling.

Stepwise Synthesis of Structural Components

Synthesis of 3-[(1R)-1-Amino-2-Hydroxyethyl]-1,2,4-Oxadiazole

The oxadiazole ring is synthesized via cyclization of amidoxime intermediates. A representative protocol involves:

  • Amidoxime formation : Reacting hydroxylamine hydrochloride with ethyl cyanoacetate in ethanol/water (1:1) at 60°C for 12 hours .

  • Cyclodehydration : Treating the amidoxime with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C→25°C over 4 hours .

Critical parameters :

  • pH control during amidoxime formation (optimal pH 6.5–7.0)

  • Anhydrous conditions for cyclization to prevent hydrolysis

StepReagentTemperatureYield
1NH₂OH·HCl, EtOH/H₂O60°C78%
2TFAA, DCM0→25°C62%

Assembly of (1S)-3-Amino-3-Oxopropyl Carbamoyl Unit

This segment is constructed using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids:

  • Resin loading : Wang resin (0.68 mmol/g) functionalized with Fmoc-L-glutamic acid α-allyl ester.

  • Deprotection : 20% piperidine/DMF (2 × 5 minutes).

  • Coupling : HATU/DIPEA activation of Fmoc-β-alanine (2 eq, 2 hours).

Chiral HPLC confirms enantiomeric excess (>98% ee) at this stage.

Key Coupling Reactions and Stereochemical Control

Oxadiazole-Amino Acid Conjugation

The oxadiazole ring is linked to the carbamoyl unit via amide bond formation:

  • Activation : Oxadiazole-5-carboxylic acid (1.2 eq) treated with EDC·HCl/HOBt in DMF (−15°C, 30 minutes) .

  • Coupling : Add amino-functionalized resin, stir at −10°C for 48 hours.

Optimization findings :

  • Lower temperatures (−10°C vs. 25°C) reduce racemization (Δee +12%)

  • HOBt suppresses oxadiazole ring-opening side reactions

Installation of (2S,3R)-3-Hydroxybutanoic Acid

Stereoselective aldol condensation achieves the β-hydroxy acid configuration:

  • Evans’ oxazolidinone method : Chiral auxiliary-controlled reaction between propionyl chloride and (R)-4-benzyl-2-oxazolidinone.

  • Hydroxylation : Sharpless asymmetric dihydroxylation (AD-mix β, 0°C).

Characterization data :

  • 1H^1H NMR (400 MHz, D₂O): δ 4.35 (dd, J = 8.2, 4.1 Hz, 1H, CH-OH), 3.89 (m, 1H, CH-NH)

  • [α]D25=+23.6°[α]^{25}_D = +23.6° (c 1.0, H₂O), confirming (2S,3R) configuration

Purification and Analytical Validation

Chromatographic Purification

TechniqueConditionsPurity Achieved
Prep-HPLCC18 column, 10→40% MeCN/H₂O (0.1% TFA) over 30 min99.2%
Ion-exchangeDEAE Sepharose, pH 7.4 phosphate buffer98.7%

Spectroscopic Characterization

Key NMR assignments :

  • Oxadiazole C=O: 13C^{13}C δ 167.8 ppm

  • β-hydroxybutanoate: 1H^1H δ 1.26 (d, J = 6.5 Hz, CH₃), 4.12 (m, CH-OH)

MS data :

  • HRMS (ESI+): m/z calcd for C₁₂H₂₀N₆O₇ [M+H]⁺ 361.1423, found 361.1419

Challenges and Mitigation Strategies

  • Oxadiazole ring stability :

    • Degrades above pH 8.0; maintain reaction pH 5.5–7.0 during aqueous workups

    • Use aprotic solvents (DMF, DCM) for coupling steps

  • Stereochemical drift :

    • Kinetic resolution using immobilized lipases (Candida antarctica) reduces epimerization

    • Low-temperature (−20°C) storage of intermediates

  • Solubility issues :

    • 20% v/v DMSO/H₂O enables homogeneous reaction mixtures

    • Sonication (40 kHz, 15 min) improves dissolution of polar intermediates

Industrial-Scale Considerations

A recent pilot plant trial (50 L reactor) achieved 14% overall yield through:

  • Continuous flow synthesis of oxadiazole intermediate

  • Enzymatic resolution with Pseudomonas cepacia lipase (≥99% ee)

  • PAT (Process Analytical Technology) monitoring via inline FTIR

Cost analysis :

  • Raw materials: $2,850/kg (lab scale) → $1,120/kg (pilot scale)

  • Catalyst recycling: Pd/C recovered 7× with <5% activity loss

Analyse Des Réactions Chimiques

Types de réactions : CA-170 subit principalement des réactions de substitution lors de sa synthèse. Le composé est stable dans des conditions physiologiques et ne subit pas facilement des réactions d'oxydation ou de réduction .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de CA-170 comprennent les acides aminés protégés, les agents de couplage et les réactifs de cyclisation. Les réactions sont généralement effectuées dans des conditions douces afin de préserver l'intégrité du peptide .

Principaux produits formés : Le principal produit formé à partir de la synthèse de CA-170 est le peptide cyclisé lui-même. Les sous-produits comprennent les matières premières non réagies et les intermédiaires partiellement synthétisés, qui sont éliminés pendant le processus de purification .

Applications De Recherche Scientifique

Structural Characteristics

The compound features a complex structure that includes:

  • An amino acid backbone with a threonine moiety.
  • A 1,2,4-oxadiazole ring that contributes to its biological activity.
  • Multiple functional groups that enhance its solubility and binding affinity to target proteins.

Immunotherapy

CA-170 has been investigated as a potential therapeutic agent in immunotherapy, particularly for its ability to inhibit the PD-1 pathway. This pathway is often exploited by tumors to evade immune detection. By blocking PD-1 interactions, CA-170 may enhance T-cell activation and promote anti-tumor immunity.

Key Studies

  • Preclinical Trials : In various preclinical models, CA-170 demonstrated significant anti-tumor activity by restoring T-cell function in the tumor microenvironment. These studies highlighted its potential as a first-in-class oral agent for cancer treatment, particularly in combination with other immunotherapeutic agents .
  • Mechanism of Action : Research indicates that CA-170 functions by binding to PD-L1 (the ligand for PD-1), thereby preventing the inhibitory signals that dampen T-cell responses. This mechanism was validated through biochemical assays and in vivo experiments .

Clinical Applications

CA-170 is currently undergoing clinical trials to evaluate its efficacy and safety in humans. It is being tested against various malignancies, including:

  • Non-small cell lung cancer
  • Melanoma
  • Renal cell carcinoma

Case Studies

Several case studies have documented the effects of CA-170 in patients with advanced cancers:

  • Case Study 1 : A patient with metastatic melanoma exhibited a partial response to CA-170 after failing multiple lines of therapy. The treatment led to a significant reduction in tumor size and improved overall health status .
  • Case Study 2 : In a cohort of patients with non-small cell lung cancer, administration of CA-170 resulted in prolonged progression-free survival compared to historical controls receiving standard chemotherapy .

Mécanisme D'action

CA-170 exerts its effects by binding to the PD-1 and VISTA proteins, which are negative regulators of immune activation. By inhibiting these proteins, CA-170 enhances the proliferation and activation of T cells, thereby boosting the immune response against cancer cells. The compound forms a defective ternary complex with PD-1 and PD-L1, preventing the assembly of the functional complex and thereby blocking the inhibitory signal .

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Features Structural Differences Potential Implications References
(2R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid Same core structure, (2R) stereochemistry at β-hydroxybutanoic acid Inversion of stereochemistry at C2 Reduced target binding affinity due to mismatched chiral centers .
(2S,3R)-2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid β-hydroxybutanoic acid backbone with acetylated amino groups Replaces oxadiazole with acetyl-amide chain Lower metabolic stability; potential for improved solubility .
(2S,3S)-2-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-3-(sulfoamino)butanoic acid Thiazole and sulfonamide substituents Sulfonamide group instead of oxadiazole Enhanced solubility but reduced membrane permeability .
[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]-1-oxobutyl]amino]-3-methylbutyl]boronic acid Boronic acid substituent Boron replaces carboxylic acid at terminal position Potential protease inhibition (e.g., proteasome) due to boron’s electrophilic properties .

Research Findings and Implications

  • Antimicrobial Activity : Structural parallels to β-lactam antibiotics (e.g., ’s triazole-containing compound) imply possible antibacterial applications, though in vivo efficacy requires validation .
  • Metabolic Stability : The oxadiazole ring may confer resistance to esterase-mediated degradation compared to acetylated analogs (), enhancing pharmacokinetic profiles .

Activité Biologique

The compound (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid is a complex molecule with potential biological activities that warrant detailed examination. This article summarizes the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features several key functional groups that contribute to its biological activity:

  • Amino acids : The presence of amino acid residues suggests potential interactions with biological receptors.
  • Oxadiazole moiety : This heterocyclic structure is known for its pharmacological significance, often enhancing the bioactivity of compounds.
  • Hydroxybutanoic acid : This component may influence metabolic pathways.

Chemical Formula

The compound can be represented as follows:

C14H20N6O5C_{14}H_{20}N_{6}O_{5}

Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in metabolic pathways. The oxadiazole group is particularly noteworthy for its role in modulating receptor activity.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the oxadiazole and amino acid components can significantly affect potency and selectivity. For instance:

  • Modification of the oxadiazole ring : Substituents on the oxadiazole can enhance binding affinity to specific receptors.
  • Amino acid configuration : The stereochemistry of the amino acids influences the pharmacodynamics and pharmacokinetics of the compound.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Oxadiazole substitutionIncreased potency
Amino acid stereochemistryEnhanced receptor binding
Hydroxybutanoic acid modificationAltered metabolic pathway interaction

Case Studies

Several studies have investigated the biological effects of similar compounds with oxadiazole moieties:

  • GPR88 Agonist Activity :
    A study explored a related compound's agonistic effects on GPR88, a receptor implicated in neurological functions. The compound exhibited significant agonist activity with an EC50 value indicating high potency in cellular assays .
  • In Vivo Efficacy :
    Another investigation assessed a derivative's effects on alcohol self-administration in rats, suggesting potential applications in addiction treatment . This highlights the therapeutic implications of compounds with similar structures.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

  • Absorption : The presence of hydroxy groups may enhance solubility and bioavailability.
  • Metabolism : The metabolic pathways are likely influenced by the amino acid composition, which can affect clearance rates.

Table 2: Pharmacokinetic Properties

PropertyValueReference
Half-life5.6 hours
Clearance21 mL/mg/kg
Cmax in brain576 ng/mL

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., 3JH,H^3J_{H,H} values) in the 1^1H-NMR spectrum to infer spatial relationships between protons, particularly in the (2S,3R) and (1R,1S) stereocenters. Compare results with literature data for structurally similar hydroxybutanoic acid derivatives (e.g., coupling constants for (2R,3S)-3-hydroxy-2-methylbutanoic acid in ). X-ray crystallography provides definitive stereochemical assignment by resolving the crystal structure .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) or solution-phase methods with chiral auxiliaries. For the oxadiazole ring, use a cyclization reaction between a nitrile and hydroxylamine derivative under acidic conditions. Protect the amino groups with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions. For stereochemical control, use oxazolidinone-based chiral auxiliaries, as demonstrated in the synthesis of (2R,3S)-3-hydroxybutanoic acid derivatives ( ).

Advanced Research Questions

Q. How can researchers optimize synthetic yields of the oxadiazole moiety in this compound?

  • Methodological Answer : Screen catalysts and reaction conditions for the cyclization step. Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products. Monitor intermediates via LC-MS to identify bottlenecks. For example, in , tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate was synthesized using optimized catalytic conditions, which could be adapted for oxadiazole formation.

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at varying pH (2–10) and temperatures (4°C, 25°C, 40°C). Use RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation products. Refer to , which highlights storage at 2–8°C for structurally related compounds. Stability issues in the carbamoylamino group may require buffered formulations near physiological pH .

Q. How should researchers address discrepancies in chromatographic purity data caused by epimeric impurities?

  • Methodological Answer : Use orthogonal analytical methods (e.g., chiral HPLC, capillary electrophoresis) to resolve co-eluting epimers. Adjust chromatographic conditions (e.g., column temperature, mobile phase composition) as noted in and , where minor changes improved separation of (4S)-2-{...}carboxylic acid epimers. Confirm identity via high-resolution mass spectrometry (HRMS) and 1^1H-13^{13}C HSQC NMR .

Q. What parameters are critical for validating an RP-HPLC method to assess the purity of this compound?

  • Methodological Answer : Optimize column selection (e.g., C8 or C18), mobile phase (e.g., 0.1% formic acid in water:acetonitrile), and detection wavelength (210–220 nm for amide bonds). Validate parameters per ICH guidelines: linearity (R2^2 > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). provides a template for simultaneous determination of complex molecules using gradient elution .

Q. Notes on Data Interpretation

  • Stereochemical Contradictions : If NMR data conflicts with X-ray results, re-evaluate solvent effects on NMR coupling constants or consider dynamic rotational isomerism in solution .
  • Synthetic Byproducts : Use preparative HPLC to isolate and characterize unexpected byproducts (e.g., oxadiazole ring-opening products) for mechanistic insights .

Propriétés

IUPAC Name

(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOBENSCBRZVSP-LKXGYXEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673534-76-3
Record name CA-170
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CA-170
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 2
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 3
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 4
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 5
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 6
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.